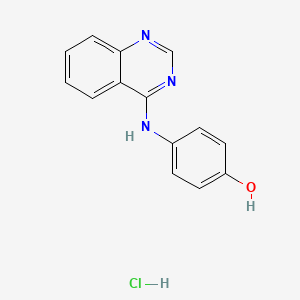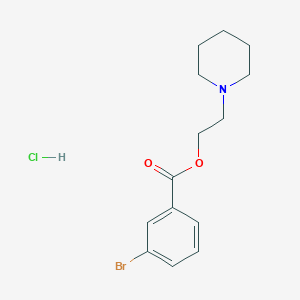![molecular formula C17H20N2O B4942352 3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
3-[(4-phenyl-1-piperazinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-phenyl-1-piperazinyl)methyl]phenol, commonly known as PMP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.39 g/mol. PMP is known for its ability to bind to various receptors in the brain and has been studied extensively for its potential therapeutic applications.
作用機序
PMP acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The exact mechanism of action of PMP is not fully understood, but it is thought to modulate the activity of these receptors in a way that can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects in various animal models and in vitro studies. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. PMP has also been shown to have anxiolytic and antidepressant effects in various animal models. In addition, PMP has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of PMP is its ability to bind to various receptors in the brain, which makes it a useful tool for studying the function and distribution of these receptors. PMP is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, one of the limitations of PMP is its potential toxicity and side effects, which may limit its use in certain experiments. In addition, PMP has a relatively short half-life, which may make it difficult to use in certain experimental designs.
将来の方向性
There are several potential future directions for research on PMP. One area of interest is the development of new analogs of PMP that may have improved pharmacological properties and reduced toxicity. Another area of interest is the use of PMP as a radioligand in PET imaging studies to visualize the distribution and density of receptors in the brain. Finally, further research is needed to better understand the mechanism of action of PMP and its potential therapeutic applications in various neurological disorders.
合成法
The synthesis of PMP involves the reaction of 4-phenylpiperazine with 3-chloro-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization. The yield of PMP is typically around 70-80% and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
PMP has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to bind to various receptors in the brain including the serotonin 5-HT1A and dopamine D2 receptors, which are involved in the regulation of mood and behavior. PMP has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of receptors in the brain.
特性
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13,20H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCPYNCRFAQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenylpiperazin-1-yl)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)

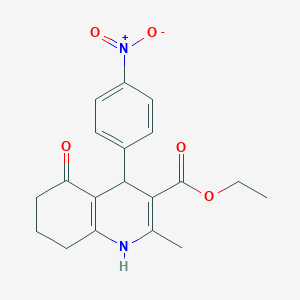
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
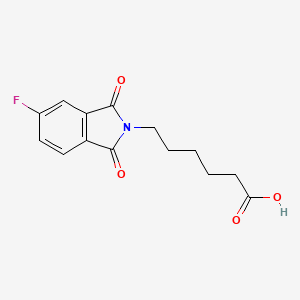
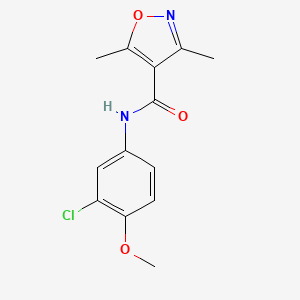
![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)
